molecular formula C10H12N2O3 B14177639 2-(Ethylamino)-1-(4-nitrophenyl)ethan-1-one CAS No. 920804-26-8

2-(Ethylamino)-1-(4-nitrophenyl)ethan-1-one

Cat. No.: B14177639
CAS No.: 920804-26-8
M. Wt: 208.21 g/mol
InChI Key: OXDFNWGUCXRSGK-UHFFFAOYSA-N
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Description

2-(Ethylamino)-1-(4-nitrophenyl)ethan-1-one is an organic compound that features a nitrophenyl group attached to an ethanone backbone, with an ethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-1-(4-nitrophenyl)ethan-1-one typically involves the reaction of 4-nitrobenzaldehyde with ethylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include:

    Continuous Stirred Tank Reactors (CSTR): For maintaining uniform reaction conditions

    Purification Steps: Such as recrystallization or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-1-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, base (e.g., sodium hydroxide)

    Oxidation: Potassium permanganate, acidic or basic medium

Major Products Formed

    Reduction: 2-(Ethylamino)-1-(4-aminophenyl)ethan-1-one

    Substitution: Various substituted ethanones depending on the nucleophile used

    Oxidation: 2-(Ethylamino)-1-(4-nitrophenyl)ethanoic acid

Scientific Research Applications

2-(Ethylamino)-1-(4-nitrophenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-1-(4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one
  • 2-(Propylamino)-1-(4-nitrophenyl)ethan-1-one
  • 2-(Butylamino)-1-(4-nitrophenyl)ethan-1-one

Uniqueness

2-(Ethylamino)-1-(4-nitrophenyl)ethan-1-one is unique due to its specific ethylamino substituent, which can influence its reactivity and interaction with biological targets. This compound’s balance of hydrophobic and hydrophilic properties makes it versatile for various applications.

Properties

CAS No.

920804-26-8

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-(ethylamino)-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C10H12N2O3/c1-2-11-7-10(13)8-3-5-9(6-4-8)12(14)15/h3-6,11H,2,7H2,1H3

InChI Key

OXDFNWGUCXRSGK-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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